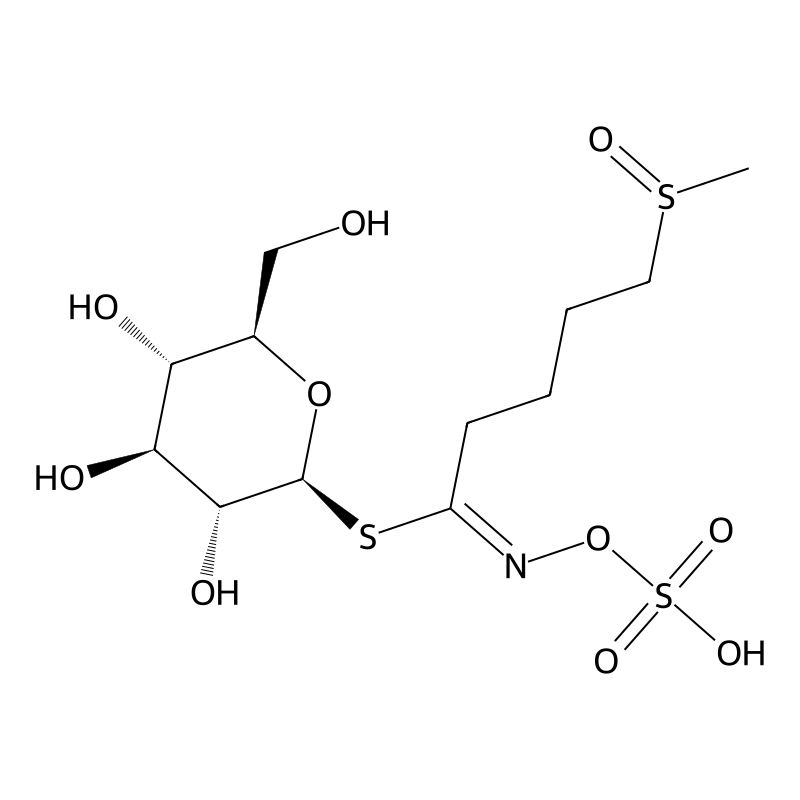

Glucoraphanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Glucoraphanin (4-methylsulfinylbutyl glucosinolate) is a stable, water-soluble biogenic precursor to the potent Nrf2 inducer sulforaphane. In procurement and formulation contexts, glucoraphanin is prioritized over direct sulforaphane due to its exceptional shelf-life, aqueous solubility, and resistance to thermal degradation. As a stable salt, it serves as an ideal standardized ingredient for clinical trials, dietary supplements, and functional foods, bypassing the severe handling, storage, and volatility constraints associated with pure sulforaphane[1].

Research Fit

Substituting pure glucoraphanin with its active aglycone, sulforaphane, introduces critical supply chain and formulation failures. Sulforaphane is highly reactive, lipophilic, and degrades rapidly in aqueous solutions or at room temperature, necessitating strict cold-chain logistics (-20°C) and specialized encapsulation[1]. Conversely, replacing pure glucoraphanin with unstandardized crude broccoli extracts introduces variable endogenous myrosinase activity, leading to premature hydrolysis during storage and unpredictable pharmacokinetic profiles in vivo. Pure glucoraphanin ensures formulation stability and precise dosing without the matrix interference of crude preparations [2].

Substitution Risk

Thermal Stability and Cold-Chain Independence

Glucoraphanin demonstrates robust chemical stability at room temperature, allowing for long-term storage and aqueous formulation without degradation. In contrast, pure sulforaphane is highly reactive and degrades rapidly in aqueous solutions, particularly at elevated temperatures, requiring storage at -20°C to prevent decomposition into volatile sulfur compounds like dimethyl disulfide [1]. Procurement of glucoraphanin bypasses the expensive cold-chain requirements of sulforaphane.

| Evidence Dimension | Storage Temperature Requirement |

| Target Compound Data | Stable at room temperature (20-25°C) |

| Comparator Or Baseline | Sulforaphane (Requires -20°C storage) |

| Quantified Difference | Elimination of sub-zero cold-chain requirement |

| Conditions | Long-term storage of pure compound |

Elimating the need for -20°C cold-chain logistics drastically reduces shipping, storage, and formulation costs for large-scale manufacturing.

In Vivo Half-Life: Glucoraphanin vs. Direct Sulforaphane Administration

As a prodrug, glucoraphanin relies on gut microbiome conversion to sulforaphane, resulting in a sustained-release pharmacokinetic profile. Clinical studies demonstrate that the whole-body half-life of sulforaphane derived from a glucoraphanin-rich beverage is 7.3 hours, compared to only 2.4 hours when sulforaphane is administered directly [1]. This delayed elimination makes glucoraphanin superior for formulations requiring prolonged systemic exposure.

| Evidence Dimension | Whole-body half-life (in vivo) |

| Target Compound Data | 7.3 hours (administered as Glucoraphanin) |

| Comparator Or Baseline | 2.4 hours (administered as Sulforaphane) |

| Quantified Difference | ~3-fold increase in half-life |

| Conditions | Human clinical trial, oral beverage administration |

A longer biological half-life allows for less frequent dosing and sustained therapeutic exposure in clinical and nutritional applications.

Aqueous Solubility and Matrix Compatibility

Glucoraphanin is a highly water-soluble glucosinolate, making it exceptionally well-suited for aqueous extractions and liquid formulations. Sulforaphane, conversely, is a lipophilic isothiocyanate that is insoluble in water and highly unstable in aqueous environments [1]. This fundamental difference in polarity dictates that glucoraphanin must be selected for any water-based beverage or hydrophilic capsule matrix.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Highly water-soluble |

| Comparator Or Baseline | Sulforaphane (Fat-soluble / water-insoluble) |

| Quantified Difference | Complete phase compatibility difference |

| Conditions | Aqueous formulation environments |

High water solubility enables seamless integration into functional beverages and hydrophilic delivery systems without the need for complex emulsifiers.

Predictability of Conversion: Pure Glucoraphanin vs. Crude Extract

Utilizing pure glucoraphanin allows formulators to precisely control the conversion to sulforaphane by co-administering standardized exogenous myrosinase or relying purely on gut microbiota. Crude broccoli seed extracts contain variable amounts of endogenous myrosinase and matrix components, which can lead to premature hydrolysis during storage (reducing shelf-life) or unpredictable conversion rates (ranging from 1-40% in human subjects) [1]. Pure glucoraphanin eliminates matrix-induced variability.

| Evidence Dimension | Formulation Control |

| Target Compound Data | 100% stable until targeted activation |

| Comparator Or Baseline | Crude extract (Variable premature hydrolysis) |

| Quantified Difference | Elimination of uncontrolled endogenous myrosinase activity |

| Conditions | Long-term formulation storage and dosing |

Using the pure compound ensures batch-to-batch reproducibility and prevents premature active ingredient degradation on the shelf.

Functional Beverage Formulation

Due to its high water solubility and thermal stability, glucoraphanin is the preferred precursor for functional drinks, where direct sulforaphane would rapidly degrade and separate [1].

Sustained-Release Clinical Trials

Glucoraphanin is selected for long-term clinical interventions targeting Nrf2 activation because its gut-mediated conversion provides a ~3-fold longer half-life compared to direct sulforaphane administration [2].

Standardized Dietary Supplements

Pure glucoraphanin is utilized in solid-dose capsules alongside segregated myrosinase to ensure a long shelf-life at room temperature, avoiding the strict -20°C cold-chain requirements of the active aglycone [3].

Application Fit Matrix

References

- [1] What Should We Know about Glucoraphanin and Sulforaphane? Inhealth Nature, 2025.

- [2] Kensler, T. W., et al. The Challenges of Designing and Implementing Clinical Trials With Broccoli Sprouts… and Turning Evidence Into Public Health Action. Frontiers in Nutrition, 2019.

- [3] Fahey, J. W., et al. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase. PLoS One, 2015.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types